molecular formula C24H22N2O2S B2923341 N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-4-(p-tolyl)thiophene-2-carboxamide CAS No. 1358768-40-7

N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-4-(p-tolyl)thiophene-2-carboxamide

Cat. No. B2923341
CAS RN: 1358768-40-7
M. Wt: 402.51
InChI Key: WVJUNYXIBJTOLI-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-4-(p-tolyl)thiophene-2-carboxamide is a chemical compound that has been synthesized for scientific research purposes. It is a member of the thiophene family of organic compounds, which have been found to have a wide range of biological activities.

Scientific Research Applications

Enantioselective Synthesis Applications

  • Enantioselective Synthesis of Piperidines : Utilized in the synthesis of piperidine derivatives with potential pharmacological applications. The study by Calvez, Chiaroni, and Langlois (1998) describes a method for preparing N-methoxy-N-methylamide from (S)-methylpyroglutamate, which is a step in synthesizing benzyl pyrrolidine and phenylpiperidine derivatives (Calvez, Chiaroni, & Langlois, 1998).

Synthesis and Characterization for Cytotoxicity

  • Synthesis for Cytotoxicity Assessment : This compound is also involved in the synthesis of pyrazole and pyrazolopyrimidine derivatives. A study by Hassan, Hafez, and Osman (2014) discusses the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazoles and their derivatives, which were evaluated for their in vitro cytotoxic activity (Hassan, Hafez, & Osman, 2014).

Catalyst System Applications

  • Catalyst System for Synthesis of Phenothiazines : Utilized as part of a catalyst system. The study by Huang et al. (2014) demonstrates the use of a copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system for preparing phenothiazines, showcasing the versatility of this compound in facilitating chemical reactions (Huang et al., 2014).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c1-17-5-9-19(10-6-17)21-16-29-23(22(21)26-13-3-4-14-26)24(27)25-15-18-7-11-20(28-2)12-8-18/h3-14,16H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJUNYXIBJTOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-4-(p-tolyl)thiophene-2-carboxamide

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